Cas no 1785381-09-0 (3-{[4-(Methoxymethyl)phenyl]methyl}piperidine)
![3-{[4-(Methoxymethyl)phenyl]methyl}piperidine structure](https://www.kuujia.com/scimg/cas/1785381-09-0x500.png)
3-{[4-(Methoxymethyl)phenyl]methyl}piperidine Chemical and Physical Properties
Names and Identifiers
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- EN300-1773435
- 3-{[4-(methoxymethyl)phenyl]methyl}piperidine
- 1785381-09-0
- 3-{[4-(Methoxymethyl)phenyl]methyl}piperidine
-
- Inchi: 1S/C14H21NO/c1-16-11-13-6-4-12(5-7-13)9-14-3-2-8-15-10-14/h4-7,14-15H,2-3,8-11H2,1H3
- InChI Key: RGOPDUXJDNWSKU-UHFFFAOYSA-N
- SMILES: O(C)CC1C=CC(=CC=1)CC1CNCCC1
Computed Properties
- Exact Mass: 219.162314293g/mol
- Monoisotopic Mass: 219.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
- XLogP3: 2.1
3-{[4-(Methoxymethyl)phenyl]methyl}piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1773435-0.05g |
3-{[4-(methoxymethyl)phenyl]methyl}piperidine |
1785381-09-0 | 0.05g |
$1091.0 | 2023-09-20 | ||
Enamine | EN300-1773435-5.0g |
3-{[4-(methoxymethyl)phenyl]methyl}piperidine |
1785381-09-0 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1773435-0.1g |
3-{[4-(methoxymethyl)phenyl]methyl}piperidine |
1785381-09-0 | 0.1g |
$1144.0 | 2023-09-20 | ||
Enamine | EN300-1773435-1.0g |
3-{[4-(methoxymethyl)phenyl]methyl}piperidine |
1785381-09-0 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1773435-1g |
3-{[4-(methoxymethyl)phenyl]methyl}piperidine |
1785381-09-0 | 1g |
$1299.0 | 2023-09-20 | ||
Enamine | EN300-1773435-10g |
3-{[4-(methoxymethyl)phenyl]methyl}piperidine |
1785381-09-0 | 10g |
$5590.0 | 2023-09-20 | ||
Enamine | EN300-1773435-0.5g |
3-{[4-(methoxymethyl)phenyl]methyl}piperidine |
1785381-09-0 | 0.5g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1773435-10.0g |
3-{[4-(methoxymethyl)phenyl]methyl}piperidine |
1785381-09-0 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1773435-5g |
3-{[4-(methoxymethyl)phenyl]methyl}piperidine |
1785381-09-0 | 5g |
$3770.0 | 2023-09-20 | ||
Enamine | EN300-1773435-2.5g |
3-{[4-(methoxymethyl)phenyl]methyl}piperidine |
1785381-09-0 | 2.5g |
$2548.0 | 2023-09-20 |
3-{[4-(Methoxymethyl)phenyl]methyl}piperidine Related Literature
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
Additional information on 3-{[4-(Methoxymethyl)phenyl]methyl}piperidine
Introduction to 3-{[4-(Methoxymethyl)phenyl]methyl}piperidine (CAS No. 1785381-09-0)
3-{[4-(Methoxymethyl)phenyl]methyl}piperidine, identified by its CAS number 1785381-09-0, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the piperidine class, which is well-known for its broad applications in medicinal chemistry due to its structural versatility and biological activity. The presence of a 4-(methoxymethyl)phenyl moiety in its molecular structure contributes to its unique chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.
The< strong>piperidine ring is a six-membered heterocyclic amine that is frequently encountered in biologically active molecules. Its ability to serve as a privileged scaffold is attributed to its capacity to mimic the conformational flexibility of natural amino acids, thereby facilitating interactions with biological targets. In the case of 3-{[4-(Methoxymethyl)phenyl]methyl}piperidine, the substitution pattern on the piperidine ring and the attached phenyl group play crucial roles in determining its pharmacological profile.
Recent advancements in drug discovery have highlighted the importance of structurally diverse piperidine derivatives in addressing various therapeutic challenges. The< strong>4-(methoxymethyl)phenyl substituent, in particular, has been recognized for its potential to enhance binding affinity and selectivity towards specific biological targets. This feature has spurred considerable interest among researchers seeking to develop next-generation pharmaceuticals.
One of the most compelling aspects of 3-{[4-(Methoxymethyl)phenyl]methyl}piperidine is its utility as a building block for more complex molecules. The combination of the piperidine core with the< strong>4-(methoxymethyl)phenyl group provides a versatile platform for medicinal chemists to explore new chemical space. This approach has been particularly fruitful in the development of drugs targeting central nervous system (CNS) disorders, where precise molecular interactions are critical.
In recent years, there has been a surge in research focused on identifying novel pharmacophores within piperidine derivatives. Studies have demonstrated that modifications at specific positions within the piperidine ring can significantly alter biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can fine-tune the compound's interaction with biological targets, leading to enhanced efficacy and reduced side effects.
The< strong>methoxymethyl group attached to the phenyl ring in 3-{[4-(Methoxymethyl)phenyl]methyl}piperidine is another key feature that contributes to its unique properties. This group can influence both the solubility and metabolic stability of the compound, making it an attractive candidate for further development. Additionally, it provides a handle for further functionalization, allowing researchers to tailor the molecule's properties to specific needs.
The synthesis of 3-{[4-(Methoxymethyl)phenyl]methyl}piperidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods not only enhance synthetic efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.
Evaluation of 3-{[4-(Methoxymethyl)phenyl]methyl}piperidine in preclinical studies has revealed promising results regarding its potential therapeutic applications. Initial assays have shown that this compound exhibits desirable pharmacokinetic properties, including good oral bioavailability and moderate metabolic stability. These characteristics are essential for developing drugs that can be administered orally and maintain efficacy over an extended period.
The< strong>piperidine moiety's role in modulating biological activity has been further explored through computational modeling and molecular dynamics simulations. These studies have provided insights into how different substituents on the piperidine ring can influence binding interactions with target proteins. Such information is invaluable for guiding medicinal chemists in designing next-generation analogs with improved pharmacological profiles.
In conclusion, 3-{[4-(Methoxymethyl)phenyl]methyl}piperidine (CAS No. 1785381-09-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising preclinical results make it a compelling candidate for further development into novel therapeutic agents. As research continues to uncover new applications for piperidine derivatives, compounds like this one are poised to play a crucial role in addressing unmet medical needs.
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